Chiral Specificity vs. (R)-Enantiomer in Integrin Antagonist Synthesis
The (S)-enantiomer is specified in the patent literature for constructing αVβ3 integrin antagonists, while the (R)-enantiomer (CAS 1260607-46-2) is not described as an intermediate for this class of compounds [1]. Vendors report the target (S)-enantiomer consistently achieves 98% purity, a baseline for further coupling efficiency, whereas the (R)-enantiomer is typically supplied at a similar chemical purity but is designated for distinct, non-integrin related research .
| Evidence Dimension | Stereochemical configuration for target application |
|---|---|
| Target Compound Data | (S)-enantiomer; 98% purity; Precursor for αVβ3 integrin antagonists (US6100423A) |
| Comparator Or Baseline | (R)-enantiomer (CAS 1260607-46-2); ~95-98% purity; Not cited in integrin antagonist patents |
| Quantified Difference | Unique applicability; (R)-isomer lacks documented use in the same class of integrin antagonists |
| Conditions | Patent-specified synthetic route vs. general research supply |
Why This Matters
For procurement aimed at integrin-targeted drug discovery, selecting the incorrect enantiomer halts the validated synthetic pathway and introduces an unknown biological profile.
- [1] G.D. Searle & Co. (2000). Amino benzenepropanoic acid compounds and derivatives thereof. U.S. Patent No. US6100423A. View Source
